Irreversible SAHH Inhibition vs. 3-Deazaadenosine
Adenosine dialdehyde demonstrates substantially higher binding affinity and irreversible inhibition of S-adenosylhomocysteine hydrolase compared to the commonly used inhibitor 3-deazaadenosine. Kinetic analysis reveals adenosine dialdehyde is a tight-binding, irreversible inhibitor (Ki = 2.39-3.3 nM) [1]. In contrast, 3-deazaadenosine is a competitive, reversible inhibitor with a Ki of 3.9 μM . This difference in both mechanism (irreversible vs. reversible) and potency provides a critical distinction for researchers requiring sustained suppression of SAHH activity without rapid reversal upon washout.
| Evidence Dimension | S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.39-3.3 nM |
| Comparator Or Baseline | 3-Deazaadenosine (Ki = 3.9 μM) |
| Quantified Difference | ~1,180-fold to ~1,600-fold higher potency (irreversible vs. reversible binding) |
| Conditions | Isolated bovine liver SAHH enzyme assay; TargetMol reported Ki data |
Why This Matters
The irreversible, tight-binding nature of adenosine dialdehyde ensures sustained, complete enzyme inactivation for washout and pulse-chase experimental protocols, a functional advantage not provided by the reversible, micromolar binder 3-deazaadenosine.
- [1] Pankaskie, M. C., et al. (1985). Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase. Biochemistry. (Reported Ki = 2.39 nM). View Source
